2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
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Overview
Description
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as xanthine oxidase and epidermal growth factor receptor (EGFR) . These targets play crucial roles in various biological processes, including purine metabolism and cell growth and proliferation, respectively.
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that this compound may interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
If this compound acts similarly to other xanthine oxidase inhibitors, it could affect purine metabolism, leading to decreased production of uric acid . If it acts as an EGFR inhibitor, it could affect cell signaling pathways involved in cell growth and proliferation .
Pharmacokinetics
Similar compounds like allopurinol are known to be about 90% absorbed from the gastrointestinal tract, with peak plasma levels occurring at 15 hours and 45 hours post-dose for allopurinol and its active metabolite, oxipurinol, respectively .
Result of Action
If it acts as a xanthine oxidase inhibitor, it could lead to decreased production of uric acid, potentially alleviating symptoms of conditions like gout . If it acts as an EGFR inhibitor, it could inhibit cell growth and proliferation, potentially having anti-cancer effects .
Biochemical Analysis
Biochemical Properties
The compound 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide, due to its structural features, could potentially interact with various enzymes and proteins. It contains functional groups such as the pyrazolo[3,4-d]pyrimidine core, which is known to interact with cyclin-dependent kinases (CDKs), a class of enzymes involved in cell cycle regulation . The nature of these interactions could be inhibitory or stimulatory, depending on the specific molecular context .
Cellular Effects
The effects of 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide on cells could be diverse, given its potential to interact with key cellular enzymes. It might influence cell signaling pathways, gene expression, and cellular metabolism . For instance, if it inhibits CDKs, it could affect cell cycle progression and potentially induce cell cycle arrest .
Molecular Mechanism
The molecular mechanism of action of 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide would depend on its specific interactions with biomolecules. If it acts as a CDK inhibitor, it might bind to the active site of these enzymes, preventing their normal function and leading to changes in cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . The reaction conditions often include the use of catalysts such as Cu(I) for the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thioglycoside derivatives: These compounds also feature the pyrazolo[3,4-d]pyrimidine core and have shown significant cytotoxic activities.
Uniqueness
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c21-7-6-20-14-12(8-17-20)15(23)19(10-16-14)9-13(22)18-11-4-2-1-3-5-11/h1-5,8,10,21H,6-7,9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQDZFIXIZVPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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